molecular formula C18H16F2N6O3S B12151845 {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone

{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B12151845
M. Wt: 434.4 g/mol
InChI Key: AUFVMXJAAAMVNB-UHFFFAOYSA-N
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Description

{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features both fluorophenyl and tetrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a fluorophenyl sulfonyl chloride reacts with piperazine to form the intermediate compound. This intermediate is then reacted with a tetrazolyl-substituted phenylmethanone under controlled conditions to yield the final product. The reaction conditions often involve the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and weak inorganic bases like potassium phosphate or cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl and tetrazolyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMF, DMSO, toluene.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone is unique due to its combination of fluorophenyl and tetrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16F2N6O3S

Molecular Weight

434.4 g/mol

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[4-fluoro-2-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C18H16F2N6O3S/c19-13-1-4-15(5-2-13)30(28,29)25-9-7-24(8-10-25)18(27)16-6-3-14(20)11-17(16)26-12-21-22-23-26/h1-6,11-12H,7-10H2

InChI Key

AUFVMXJAAAMVNB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=C(C=C2)F)N3C=NN=N3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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